2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE
Description
This compound features a pyridine core substituted at the 6-position with a methyl group and at the 2-position with an oxygen-linked piperidin-4-yl moiety. The piperidine ring is further functionalized with a 2H-1,3-benzodioxole-5-carbonyl group, a bicyclic ether system known for enhancing metabolic stability and binding affinity in medicinal chemistry applications . The benzodioxole moiety may facilitate interactions with aromatic residues in biological targets, while the methyl group on the pyridine ring likely contributes to lipophilicity and steric effects.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-3-2-4-18(20-13)25-15-7-9-21(10-8-15)19(22)14-5-6-16-17(11-14)24-12-23-16/h2-6,11,15H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPQKPORNRUFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparisons
Key Observations :
- The target compound’s ether linker (vs. thioether in ) may confer greater metabolic stability due to resistance to enzymatic cleavage.
- The benzodioxole-5-carbonyl group distinguishes it from the prenylated stilbene in , which lacks a piperidine scaffold.
- The trifluoromethyl group in the analog could enhance binding to hydrophobic pockets but may reduce solubility compared to the target compound’s methyl group .
Pharmacological Implications
While direct bioactivity data for the target compound are scarce, structural analogs provide insights:
- Benzodioxole-containing compounds: Often associated with serotonin receptor modulation or monoamine oxidase inhibition, suggesting CNS applications .
- Thioether-linked derivatives (e.g., ): May exhibit shorter half-lives due to susceptibility to oxidation, whereas the target compound’s ether linkage could prolong activity.
- Prenylated stilbenes (): Typically associated with antioxidant or anti-inflammatory effects, diverging from the pyridine-based target’s likely mechanism .
Data Table: Hypothesized Physicochemical Properties
Biological Activity
The compound 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}-6-methylpyridine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H20N2O4
- Molecular Weight : 316.35 g/mol
Biological Activity Overview
Research into the biological activity of this compound has revealed various potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzodioxole compounds exhibit significant antibacterial and antifungal activities. For instance, compounds similar in structure have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 0.12 to 0.98 µg/mL .
- Anticancer Properties : The compound's structural components suggest potential anticancer activity. Hybrid derivatives featuring piperidine and pyridine rings have demonstrated selective cytotoxicity against various cancer cell lines, including breast and renal cancer cells . In vitro studies have indicated that certain derivatives inhibit cell proliferation through apoptosis induction.
- Neuroprotective Effects : Some studies suggest that compounds with similar scaffolds may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . This inhibition could lead to increased levels of acetylcholine, enhancing cognitive function.
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for various enzymes, including AChE and cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.
- Cell Signaling Modulation : It may influence cell signaling pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.
Case Studies
Several studies have documented the biological activities of closely related compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| El Shehry et al. (2018) | Pyrazole derivative | Antibacterial | MIC values of 0.12 µg/mL against S. flexneri |
| Mantoani et al. (2016) | Quinoline derivatives | Neuroprotective | Significant AChE inhibition observed |
| Hybrid Derivatives Study | Benzodioxole-Pyridine | Anticancer | Selective cytotoxicity against MDA-MB-468 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
